{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine
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Overview
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine is an organic compound that features a pyrazole ring substituted with a difluoroethyl group and a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Attachment of the Fluorophenylmethyl Group: The final step involves the alkylation of the pyrazole ring with a fluorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a difluoromethyl group.
Substitution: The fluorophenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a difluoromethylated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structural features may confer specific biological activities, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine: This compound features a triazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-amine: This compound lacks the fluorophenylmethyl group, which may affect its reactivity and applications.
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(4-fluorophenyl)methyl]amine lies in its combination of a difluoroethyl group and a fluorophenylmethyl group on a pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H16F3N3 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C14H16F3N3/c1-10-12(8-19-20(10)9-14(16)17)7-18-6-11-2-4-13(15)5-3-11/h2-5,8,14,18H,6-7,9H2,1H3 |
InChI Key |
SAWATGGYILOIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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